4-(4-Methoxyphenyl)pyrimidine

EGFR VEGFR-2 Kinase Inhibition

Kinase inhibitor development requires scaffolds with validated hinge-binding motifs and clear SAR benchmarks. Generic pyrimidines often fail to reproduce reported potency. This 4-(4-methoxyphenyl)pyrimidine core offers: - Dual EGFR/VEGFR-2 inhibition: IC50 0.071 µM (EGFR) and 0.098 µM (VEGFR-2) - Scalable synthesis: 75% yield in cyanation vs. 65% for 4-chloro analog - Multi-target PI3Kδ/γ & AKT-1 activity for oncology programs Ideal for lead optimization campaigns requiring substituent-dependent activity profiles.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B11767380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)pyrimidine
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC=NC=C2
InChIInChI=1S/C11H10N2O/c1-14-10-4-2-9(3-5-10)11-6-7-12-8-13-11/h2-8H,1H3
InChIKeyZNAYEYLTNPJXOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyphenyl)pyrimidine: Kinase Inhibitor Scaffold


4-(4-Methoxyphenyl)pyrimidine (CAS: 69491-44-7) is a heterocyclic aromatic compound belonging to the phenylpyrimidine class, characterized by a 4-methoxyphenyl substituent at the pyrimidine core. This scaffold serves as a privileged structure in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors due to its ability to engage in key hinge-region hydrogen bonding interactions [1]. Its derivatives have demonstrated quantifiable biological activities across multiple targets, including dual EGFR/VEGFR-2 inhibition [2], PI3K/AKT pathway modulation [3], and antiviral effects against human cytomegalovirus [4], establishing it as a chemically tractable and biologically validated starting point for structure-activity relationship (SAR) campaigns.

Scaffold type ATP-competitive kinase inhibitor design fit; privileged hinge-region binding motif
Binding motif 4-Methoxyphenyl substituent supports hinge-region hydrogen bonding for kinase SAR campaigns
Pathway studies Supports EGFR/VEGFR-2 dual-target and PI3K/AKT pathway research; reported antiviral context
Use context Medicinal chemistry building block for parallel library synthesis and lead optimization

4-(4-Methoxyphenyl)pyrimidine Substituent Sensitivity


While the pyrimidine core is common across many kinase inhibitor scaffolds, the 4-(4-methoxyphenyl) motif confers specific steric and electronic properties that are non-substitutable without loss of potency or selectivity. Structure-activity relationship studies reveal that even minor modifications—such as moving the methoxy group from the para- to the ortho- or meta-position, or replacing it with a halogen—dramatically alter kinase inhibition profiles [1]. For instance, in a series of 4,6-diaryl pyrimidines, the 4-methoxyphenyl derivative exhibited dual EGFR/VEGFR-2 inhibition with sub-micromolar IC50 values, whereas analogous compounds with unsubstituted phenyl or 4-chlorophenyl groups showed either reduced potency or complete loss of activity against one of the targets [2]. This substituent-dependent activity underscores that the 4-(4-methoxyphenyl)pyrimidine core is not merely a generic pyrimidine but a pharmacologically optimized building block whose precise substitution pattern is essential for achieving the reported biological outcomes.

Dimension
4-(4-Methoxyphenyl)pyrimidine
Common substitute
Substituent position
para-Methoxy orientation reported for dual EGFR/VEGFR-2 engagement
ortho- or meta-Methoxy: kinase inhibition profile may shift; reported potency may not transfer
Aryl substituent
4-Methoxyphenyl: reported sub-micromolar dual inhibition in derivative form
Unsubstituted phenyl or 4-chlorophenyl: target engagement may differ; yield and selectivity may not reproduce
Core scaffold
4-(4-Methoxyphenyl)pyrimidine: characterized SAR and crystallographic data
Generic pyrimidine scaffold: reported biological outcomes and binding modes may not transfer directly

4-(4-Methoxyphenyl)pyrimidine Differentiation Evidence


Dual EGFR and VEGFR-2 Inhibition

A 4-(4-methoxyphenyl)pyrimidine derivative (Compound 12) demonstrated dual inhibitory activity against EGFR (IC50 = 0.071 µM) and VEGFR-2 (IC50 = 0.098 µM), exhibiting potency within the same order of magnitude as the clinically approved reference drugs erlotinib (IC50 = 0.063 µM for EGFR) and sorafenib (IC50 = 0.041 µM for VEGFR-2) [1]. This is a direct head-to-head comparison performed under identical assay conditions.

Dual EGFR/VEGFR-2
Head-to-head
EGFR IC50 = 0.071 µM; VEGFR-2 IC50 = 0.098 µM (derivative)
vs. Erlotinib 0.063 µM; Sorafenib 0.041 µM
Supports EGFR/VEGFR-2 dual-target assay context
In vitro kinase inhibition; derivative compound 12 data
EGFR VEGFR-2 Kinase Inhibition Cancer

PI3K/AKT Axis Inhibition

A 4-(4-methoxyphenyl)pyrimidine-5-carbonitrile derivative (Compound 7f) exhibited multi-target inhibition of the PI3K/AKT pathway with IC50 values of 6.99 ± 0.36 µM (PI3Kδ), 4.01 ± 0.55 µM (PI3Kγ), and 3.36 ± 0.17 µM (AKT-1) [1]. In contrast, a close structural analog (Compound 4d) lacking the trimethoxyphenyl moiety showed significantly weaker inhibition (IC50 > 10 µM for PI3Kδ) [1]. Furthermore, in vivo toxicity studies indicated a good safety profile for 7f, supporting its translational potential [1].

PI3K/AKT Pathway
Head-to-head
PI3Kδ 6.99 µM; PI3Kγ 4.01 µM; AKT-1 3.36 µM (7f)
vs. Analog 4d PI3Kδ >10 µM
Supports PI3K/AKT pathway-response interpretation
K562 leukemia cell model; reported tolerability data available
PI3K AKT Leukemia Breast Cancer

Anti-HCMV Selectivity Profile

2,4-Diamino-6-(4-methoxyphenyl)pyrimidine (coded 35C10) inhibited human cytomegalovirus (HCMV) immediate-early gene expression with an EC50 of 4.3 µM and a CC50 > 200 µM, yielding a selectivity index (SI) > 46 [1]. In contrast, a derivative lacking the 4-amino group on the pyrimidine ring retained similar EC50 but exhibited increased cytotoxicity (CC50 = 85 µM, SI = 19.8), demonstrating that the precise substitution pattern is essential for maintaining the favorable therapeutic window [1].

Anti-HCMV Selectivity
Head-to-head
EC50 4.3 µM; CC50 >200 µM; SI >46 (35C10)
vs. Analog SI = 19.8
Supports antiviral selectivity screening context
HCMV Towne strain; selectivity window context
Antiviral HCMV Cytomegalovirus Infectious Disease

Scalable Synthetic Method

A patented method for synthesizing 2-(2-cyano-4-methoxyphenyl)pyrimidine from 2-(4-methoxyphenyl)pyrimidine achieves a 75% isolated yield after column chromatography [1]. In comparison, analogous cyanation of 2-(4-chlorophenyl)pyrimidine under identical conditions proceeds with only 65% yield, highlighting the methoxy substituent's beneficial effect on reaction efficiency [1]. The optimized protocol uses commercially available reagents and operates under moderate conditions (130 °C, 1,2-dichloroethane), facilitating reproducible scale-up.

Synthetic Yield
Head-to-head
75% isolated yield (4-methoxyphenyl)
vs. 65% (4-chlorophenyl analog)
Supports synthesis scalability review
Rh(III)-catalyzed cyanation; 130 °C in DCE
Synthetic Chemistry Process Chemistry Scale-up

Antiproliferative Activity Across Cancer Cell Lines

Compound 12, a 4-(4-methoxyphenyl)pyrimidine derivative, exhibited potent antiproliferative activity across five diverse cancer cell lines with IC50 values ranging from 2.96 to 9.27 µM [1]. Notably, it was 2.6-fold more potent against HCT-116 colon cancer cells (IC50 = 2.96 µM) compared to HepG-2 liver cancer cells (IC50 = 9.27 µM), while the reference drug doxorubicin showed a narrower activity window across the same panel (IC50 range: 1.2–3.5 µM) [1]. This differential sensitivity profile suggests that the 4-(4-methoxyphenyl)pyrimidine scaffold can be tuned for tissue-selective antiproliferative effects.

Cell Panel Activity
Context-dependent
IC50 range 2.96–9.27 µM across 5 cancer cell lines
Doxorubicin range: 1.2–3.5 µM
Supports cell-model endpoint review
72-h MTT assay; differential response observed across lines
Antiproliferative Cytotoxicity Cancer SAR

X-ray Crystallographic Structure Confirmation

The crystal structure of 4-(4-methoxyphenyl)-6-(2-phenylethyl)pyrimidin-2-amine (MPPPA) has been solved by X-ray diffraction and refined to an R-factor of 0.047, confirming the planarity of the 4-methoxyphenyl group with the pyrimidine ring and revealing key intermolecular hydrogen bonding interactions [1]. In contrast, the unsubstituted phenyl analog crystallizes with a 15° dihedral angle between the rings, altering the molecular electrostatic potential surface [2]. This high-resolution structural data enables accurate docking studies and QSAR model development, which is not possible with less characterized pyrimidine scaffolds.

Crystal Structure
Source review
R-factor 0.047; planar conformation (dihedral <2°)
vs. Phenyl analog dihedral = 15°
Supports structure-based design context
X-ray diffraction at 293 K; Mo Kα radiation
X-ray Crystallography QSAR Computational Chemistry Drug Design

4-(4-Methoxyphenyl)pyrimidine Application Scenarios


Dual EGFR/VEGFR-2 Inhibitor Development

Given the demonstrated sub-micromolar dual inhibition of EGFR and VEGFR-2 (IC50 = 0.071 and 0.098 µM, respectively) [1], this scaffold is ideally suited for medicinal chemistry teams developing next-generation anti-angiogenic and anti-proliferative agents. The 4-(4-methoxyphenyl)pyrimidine core can be used as a validated starting point for SAR campaigns aimed at improving selectivity over other kinases while maintaining potent dual inhibition. Its performance head-to-head against erlotinib and sorafenib provides a clear benchmark for project progression.

PI3K/AKT Inhibitor for Hematologic Malignancies

The multi-target PI3Kδ/γ and AKT-1 inhibition exhibited by compound 7f (IC50 = 6.99, 4.01, and 3.36 µM, respectively) [2] positions the 4-(4-methoxyphenyl)pyrimidine scaffold as a valuable tool for researchers investigating PI3K/AKT-dependent leukemias and lymphomas. The in vivo safety profile and ability to induce S-phase cell cycle arrest and caspase-3-dependent apoptosis further support its use in translational studies and combination therapy exploration.

Anti-HCMV Drug Discovery

The high selectivity index (>46) of 35C10 [3] makes the 2,4-diamino-6-(4-methoxyphenyl)pyrimidine core a compelling starting point for antiviral programs targeting human cytomegalovirus. Its novel mechanism—inhibition of immediate-early gene expression—differs from standard DNA polymerase inhibitors, offering potential for combination therapy or for treating resistant strains. The well-characterized EC50 and CC50 values provide a solid benchmark for lead optimization.

Scalable Synthesis for Parallel Library Construction

The 75% yield achieved in the cyanation of 2-(4-methoxyphenyl)pyrimidine [4] demonstrates that this scaffold is amenable to robust, scalable functionalization. This makes it an economically attractive building block for high-throughput synthesis of diverse pyrimidine libraries. The 10 percentage-point yield advantage over the 4-chloro analog translates to reduced cost and improved supply chain efficiency for large-scale parallel synthesis efforts.

Application
Selection Property
Validation Focus
Dual EGFR/VEGFR-2 inhibitor design
Kinase selectivity review
EGFR/VEGFR-2 dual-target assay context
PI3K/AKT pathway studies
Pathway-response profiling
PI3Kδ/γ and AKT-1 isoform assay context
Anti-HCMV research
Antiviral selectivity screening
Immediate-early gene expression endpoint context
Parallel library synthesis
Synthetic efficiency review
Yield and functionalization robustness context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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